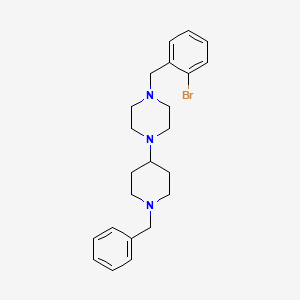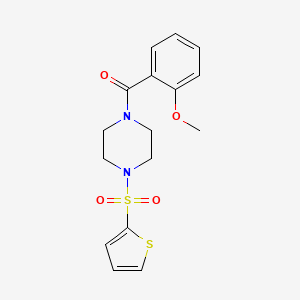
1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been widely studied due to its potential therapeutic applications. The compound has been found to have stimulating effects on the central nervous system, leading to increased alertness, energy, and euphoria. In
科学研究应用
1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have promising effects in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been studied for its potential use as a cognitive enhancer and as a treatment for substance abuse disorders.
作用机制
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine and serotonin releasing agent, leading to increased levels of these neurotransmitters in the brain. This is thought to be responsible for the stimulating effects of the compound.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Additionally, this compound has been found to enhance cognitive function, including attention, memory, and learning. However, prolonged use of this compound may lead to adverse effects such as anxiety, insomnia, and addiction.
实验室实验的优点和局限性
1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and has a well-established mechanism of action. Additionally, this compound has been found to have a range of potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. For example, the compound has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, the potential for adverse effects may limit the use of this compound in some studies.
未来方向
There are several potential future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine. One area of interest is the development of new therapeutic applications for the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects. Finally, there is a need for the development of new synthetic methods for this compound that may lead to improved purity and yield.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has a well-established mechanism of action and has been found to have a range of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, there are also several potential future directions for research on the compound.
合成方法
The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(2-bromobenzyl)piperazine involves the reaction of piperazine with benzyl chloride and 2-bromobenzyl chloride. The reaction is typically carried out in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization to obtain a white crystalline powder.
属性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(2-bromophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN3/c24-23-9-5-4-8-21(23)19-26-14-16-27(17-15-26)22-10-12-25(13-11-22)18-20-6-2-1-3-7-20/h1-9,22H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKOEVOMKJJQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)

![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)

![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)



![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)